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Cat. No.: B10764694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting in vivo xenograft studies to evaluate the efficacy of CEP-28122, a potent and

selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is

compiled from preclinical studies and is intended to guide researchers in the design and

execution of similar experiments.

Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively

activated through genetic alterations such as chromosomal translocations, point mutations, or

gene amplification, becomes a key driver in several human cancers.[1][2] These cancers

include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and

neuroblastoma.[1][2] CEP-28122 has been identified as a highly potent and selective inhibitor

of ALK, demonstrating significant antitumor activity in preclinical models of these ALK-positive

cancers.[1][2]

This document outlines the essential methodologies for in vivo xenograft studies involving

CEP-28122, including cell line selection, animal model specifications, drug formulation and

administration, and efficacy evaluation.
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Signaling Pathway of ALK and Inhibition by CEP-
28122
Constitutively active ALK fusion proteins, such as NPM-ALK and EML4-ALK, activate

downstream signaling pathways critical for cell proliferation and survival, including the

PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4] CEP-28122 exerts its therapeutic

effect by inhibiting the tyrosine kinase activity of ALK, thereby blocking these downstream

signals and leading to cell cycle arrest and apoptosis in ALK-dependent tumor cells.[1][2][4]
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Figure 1: ALK signaling pathway and the inhibitory action of CEP-28122.
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Experimental Protocols
The following protocols are based on methodologies reported in preclinical evaluations of CEP-
28122.

Cell Lines and Culture
A critical aspect of these studies is the use of appropriate cancer cell lines with documented

ALK activation.

ALK-Positive Cell Lines:

NSCLC: NCI-H2228 (EML4-ALK), NCI-H3122 (EML4-ALK)[1]

Neuroblastoma: NB-1 (ALK gene amplification)[1]

ALCL: Sup-M2 (NPM-ALK)[1]

ALK-Negative Control Cell Lines:

NSCLC: NCI-H1650[1]

Neuroblastoma: NB-1691[1]

Colon Carcinoma: HCT-116[1]

Cells should be cultured according to the supplier's recommendations, typically in RPMI-1640

or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and

maintained in a humidified incubator at 37°C with 5% CO2.

Animal Models
Immunocompromised mice are required for the engraftment of human tumor cells.

Strain: Severe Combined Immunodeficient (SCID) mice or athymic nude mice (nu/nu),

typically 6-8 weeks old females.

Acclimatization: Animals should be allowed to acclimatize for at least one week before any

experimental procedures.
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Housing: Mice should be housed in a pathogen-free environment with access to sterile food

and water ad libitum.

Ethics: All animal studies must be conducted under a protocol approved by an Institutional

Animal Care and Use Committee (IACUC).[1]

Xenograft Implantation
The following is a standard procedure for establishing subcutaneous xenografts.

Cell Preparation: Harvest cells during their exponential growth phase. Wash with sterile

phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® to a

final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

Implantation: Anesthetize the mouse. Subcutaneously inject 0.2 mL of the cell suspension

(containing 1 x 10⁷ cells) into the right flank of each mouse.

Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and

width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume =

(Width² x Length) / 2.

Randomization: When the average tumor volume reaches approximately 100-200 mm³,

randomize the mice into treatment and control groups.
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Figure 2: General workflow for CEP-28122 in vivo xenograft studies.
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CEP-28122 Formulation and Administration
Formulation: CEP-28122 (free base or mesylate-HCl salt) can be formulated for oral

administration in a vehicle such as 0.5% methylcellulose in sterile water.

Administration: Administer CEP-28122 orally (p.o.) via gavage.

Dosing Regimen: Effective dosing regimens from preclinical studies include 30 mg/kg and 55

mg/kg administered twice daily (b.i.d.).[1] The treatment duration typically ranges from 12

days to 4 weeks.[1][2]

Efficacy Evaluation and Endpoint
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor

growth in the treated groups compared to the vehicle control group.

Tumor Regression: In some models, treatment may lead to partial or complete tumor

regression.[1][2]

Pharmacodynamics: To assess target engagement, tumor samples can be collected at

various time points after dosing to measure the inhibition of ALK tyrosine phosphorylation via

methods like ELISA or Western blot.[1]

Toxicity Monitoring: Monitor animal health daily. Record body weight 2-3 times per week as

an indicator of toxicity. CEP-28122 has been reported to be well-tolerated in mice with no

significant body weight loss.[1]

Quantitative Data Summary
The following tables summarize the antitumor activity of CEP-28122 in various xenograft

models as reported in the literature.

Table 1: Efficacy of CEP-28122 in NSCLC Xenograft Models
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Cell Line ALK Status
Dose (mg/kg,
p.o., b.i.d.)

Treatment
Duration

Outcome

NCI-H2228 EML4-ALK+ 30 and 55 12 days
Tumor

regression[1]

NCI-H3122 EML4-ALK+ 30 12 days

Significant tumor

growth

inhibition[1]

NCI-H3122 EML4-ALK+ 55 12 days

Tumor stasis and

partial tumor

regression[1]

NCI-H1650 ALK- 30 and 55 12 days
No antitumor

activity[1]

Table 2: Efficacy of CEP-28122 in Neuroblastoma Xenograft Models

Cell Line ALK Status
Dose (mg/kg,
p.o., b.i.d.)

Treatment
Duration

Outcome

NB-1 ALK amplified 30 14 days

Tumor stasis,

75% tumor

growth

inhibition[1]

NB-1 ALK amplified 55 14 days

Partial tumor

regression, 90%

tumor growth

inhibition[1]

NB-1691 ALK- 30 and 55 14 days
No effect on

tumor growth[1]

Table 3: Efficacy of CEP-28122 in ALCL and Colon Carcinoma Xenograft Models
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Cell Line
Cancer
Type

ALK Status
Dose
(mg/kg,
p.o., b.i.d.)

Treatment
Duration

Outcome

Sup-M2 ALCL NPM-ALK+ 55 and 100 4 weeks

Sustained

tumor

regression

with no

reemergence

>60 days

post-

treatment[1]

[2]

HCT-116
Colon

Carcinoma
ALK- 10 and 30 Not Specified

No antitumor

activity[1]

Conclusion
The protocols and data presented herein demonstrate that CEP-28122 is a highly effective and

selective inhibitor of ALK-driven tumors in in vivo xenograft models. These application notes

serve as a valuable resource for researchers aiming to replicate or build upon these preclinical

findings. Successful studies will depend on the careful selection of appropriate cell lines,

rigorous adherence to animal handling and experimental procedures, and accurate data

collection and analysis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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